5-bromo-N-[2-(butanoylamino)phenyl]furan-2-carboxamide
Overview
Description
5-bromo-N-[2-(butanoylamino)phenyl]furan-2-carboxamide is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted at the 2-position with a carboxamide group and a bromine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(butanoylamino)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Bromination: The furan ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amidation: The brominated furan is reacted with 2-aminobenzamide to form the desired carboxamide derivative. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(butanoylamino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form dihydrofurans.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in a polar aprotic solvent like DMF (dimethylformamide).
Oxidation: Can be carried out using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Require palladium catalysts and ligands, along with bases like potassium phosphate and solvents like toluene or DMF.
Major Products
Substitution: Products include various substituted furan derivatives.
Oxidation: Products include furanones.
Reduction: Products include dihydrofurans.
Coupling: Products include biaryl or diaryl derivatives.
Scientific Research Applications
5-bromo-N-[2-(butanoylamino)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(butanoylamino)phenyl]furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with potential medicinal applications.
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: A thiophene derivative with similar functional groups.
Uniqueness
5-bromo-N-[2-(butanoylamino)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern on the furan ring, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
5-bromo-N-[2-(butanoylamino)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-2-5-14(19)17-10-6-3-4-7-11(10)18-15(20)12-8-9-13(16)21-12/h3-4,6-9H,2,5H2,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXZDSJAJRXDKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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